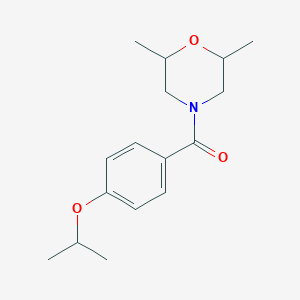
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine, also known as IDM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. IDM exhibits a unique chemical structure that offers a range of advantages for researchers, including its ability to target specific biological pathways and its potential for use in drug development. In
Wirkmechanismus
The mechanism of action of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine may alter the expression of genes involved in cancer cell growth and inflammation. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome can lead to the accumulation of proteins that are toxic to cancer cells, leading to their death.
Biochemical and Physiological Effects
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to possess antiviral activity against the influenza virus.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine offers several advantages for lab experiments. It exhibits a high degree of selectivity for specific biological pathways, making it a valuable tool for studying the role of these pathways in disease. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to using 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
For the study of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine include the development of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine-based drugs and further research into the mechanism of action of the compound.
Synthesemethoden
The synthesis of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 4-isopropoxybenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction yields 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine as a white crystalline powder with a melting point of 82-84°C. The synthesis method has been optimized over the years to improve the yield and purity of 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine, making it a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in medicinal chemistry. It exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(4-isopropoxybenzoyl)-2,6-dimethylmorpholine has also been studied for its potential antiviral activity against the influenza virus.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)19-15-7-5-14(6-8-15)16(18)17-9-12(3)20-13(4)10-17/h5-8,11-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTSWQJZHSFWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)
![5-(2,3-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402143.png)
![2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide](/img/structure/B5402155.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)

![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5402210.png)